1-AZOCANYL(3,4-DIMETHYLPHENYL)METHANONE
Description
1-Azocanyl(3,4-dimethylphenyl)methanone is a ketone derivative featuring an azocane (8-membered nitrogen-containing heterocycle) linked to a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl ketones, though empirical studies are sparse .
Properties
IUPAC Name |
azocan-1-yl-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOIVVKZHHYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azocanyl(3,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the formation of the azocane ring and subsequent attachment of the 3,4-dimethylphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental data on 1-azocanyl(3,4-dimethylphenyl)methanone, comparisons are drawn from structurally analogous compounds, such as 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4), which shares a heterocyclic ketone backbone but differs in substituents and functional groups.
Table 1: Structural and Physicochemical Comparisons
| Property | This compound (Hypothetical) | 1-Azepanyl[1-(Phenylsulfonyl)-4-Piperidinyl]Methanone (CAS 478041-48-4) |
|---|---|---|
| Molecular Formula | Likely C₁₇H₂₃NO (estimated) | C₁₈H₂₆N₂O₃S |
| Molar Mass (g/mol) | ~265.38 (calculated) | 350.48 |
| Key Functional Groups | Azocane, 3,4-dimethylphenyl, ketone | Azepane, phenylsulfonyl, piperidine, ketone |
| Lipophilicity (LogP) | Higher (predicted due to dimethyl groups) | Moderate (sulfonyl group increases polarity) |
| Synthetic Accessibility | Challenging (8-membered ring strain) | Moderately accessible (established piperidine/sulfonyl chemistry) |
Key Differences and Implications:
Heterocyclic Ring Size : The 8-membered azocane ring in the target compound may introduce greater conformational flexibility but also synthetic challenges compared to the 7-membered azepane in CAS 478041-48-2. Ring strain in azocane could affect stability and reactivity .
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